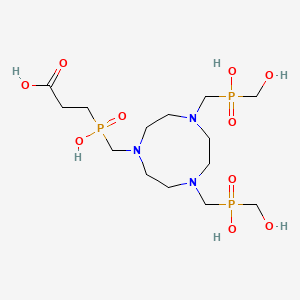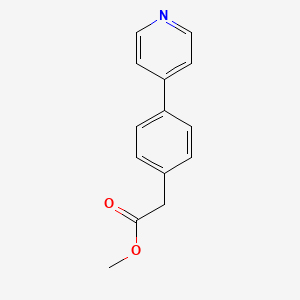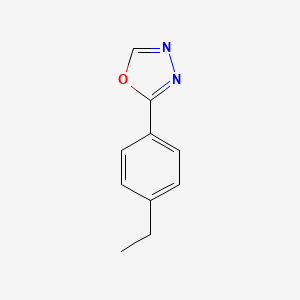
2-(4-Ethylphenyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
The compound “2-(4-Ethylphenyl)-1,3,4-oxadiazole” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The “4-Ethylphenyl” part suggests a benzene ring substituted with an ethyl group at the 4th position. The “1,3,4-oxadiazole” part indicates a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(4-Ethylphenyl)-1,3,4-oxadiazole” would consist of a benzene ring (from the 4-ethylphenyl part) attached to a five-membered 1,3,4-oxadiazole ring. The exact structure would depend on the positions of the substituents on these rings .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Ethylphenyl)-1,3,4-oxadiazole” would depend on the specific conditions and reactants used. The compound could potentially undergo reactions typical of aromatic compounds (like electrophilic aromatic substitution) and heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Ethylphenyl)-1,3,4-oxadiazole” would depend on its specific molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Photodynamic Antimicrobial Therapy
2-(4-Ethylphenyl)-1,3,4-oxadiazole: derivatives have been explored for their potential in photodynamic antimicrobial therapy . This application takes advantage of the compound’s ability to generate reactive oxygen species when exposed to light, which can then target and kill microbial pathogens. A study developed a benzoporphyrin derivative with promising photophysical properties for this purpose .
Cancer Research
In the field of cancer research, certain derivatives of 2-(4-Ethylphenyl)-1,3,4-oxadiazole have shown efficacy in inhibiting the growth of cancer cells. These compounds can induce apoptosis, which is the programmed death of cancer cells, making them a potential candidate for developing new cancer therapies.
Synthetic Cathinones Characterization
The structural analogs of 2-(4-Ethylphenyl)-1,3,4-oxadiazole have been utilized in the characterization of synthetic cathinones. These substances are psychoactive compounds that are structurally similar to cathinone, found in the khat plant. Understanding their crystal structures and spectroscopic properties is crucial for forensic analysis and drug enforcement .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “2-(4-Ethylphenyl)-1,3,4-oxadiazole” would depend on its potential applications. For example, if it were found to have useful biological activity, future research could focus on developing it into a drug. Alternatively, if it were found to have interesting chemical properties, future research could focus on exploring these properties further .
Eigenschaften
IUPAC Name |
2-(4-ethylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-8-3-5-9(6-4-8)10-12-11-7-13-10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFZBEMPECJBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



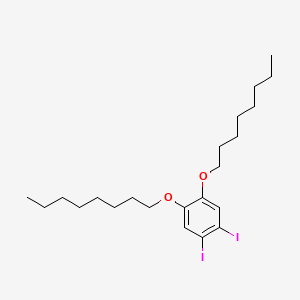

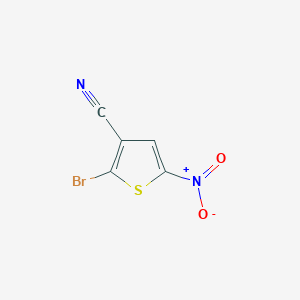






![7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336613.png)
![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)
